Sodium 4-Acetamidobenzenesulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

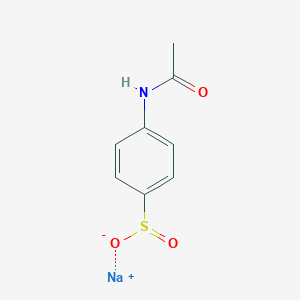

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-acetamidobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFZBOTLAEGND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635423 | |

| Record name | Sodium 4-acetamidobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-43-8 | |

| Record name | Sodium 4-acetamidobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 4-Acetamidobenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate, a sulfinic acid salt, serves as a key intermediate in various chemical syntheses. This technical guide provides a detailed overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and chemical manufacturing. This document compiles available experimental and computed data, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Data Type | Reference(s) |

| IUPAC Name | sodium;4-acetamidobenzenesulfinate | - | [1] |

| CAS Number | 15898-43-8 | - | [1][2] |

| Molecular Formula | C₈H₈NNaO₃S | - | [1][3] |

| Molecular Weight | 221.21 g/mol | Computed | [1] |

| Appearance | White to Off-White Solid | Experimental | [2][3] |

| Melting Point | >270 °C | Experimental | [2][3][4] |

| Boiling Point | Not available | - | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | Experimental | [2][3][4] |

| pKa (of parent acid) | Not experimentally determined. Prediction for the structurally related 4-Acetamidobenzenesulfonamide is 9.88 ± 0.12. | Predicted (for related compound) | [5] |

| Stability | Very Hygroscopic | Experimental | [2][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for the synthesis of this compound and a general procedure for determining aqueous solubility, which can be adapted for this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sodium arylsulfinates.[6][7]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (10.0 mmol, 1.0 equivalent) in 30 mL of distilled water.

-

To this solution, add sodium sulfite (16.0 mmol, 1.6 equivalents) and sodium bicarbonate (16.0 mmol, 1.6 equivalents).[7]

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain stirring for 3-4 hours.[6][7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the water in vacuo using a rotary evaporator.

-

To the resulting white residue, add 25 mL of ethanol and heat the suspension for 10 minutes.[7]

-

Cool the suspension and filter the solid product.

-

The filtrate can be concentrated to yield the desired this compound. For higher purity, recrystallization from ethanol may be performed.[7]

-

Dry the final product under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

-

This compound

-

Purified water (or other aqueous buffers as required)

-

Shake-flask apparatus or orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filter)

-

A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a shaker with the temperature maintained at a constant, specified value (e.g., 25 °C or 37 °C).

-

Agitate the flask at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Periodically, and at the end of the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Immediately filter the sample through a 0.45 µm filter to remove any remaining undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

-

The experiment should be repeated until consecutive measurements show no significant change in concentration, indicating that equilibrium has been reached.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key data points have been summarized, the lack of extensive experimental data highlights an area for further research. The provided synthesis and analytical protocols offer a starting point for researchers to produce and characterize this compound in their own laboratories. As with any chemical substance, especially in the context of drug development, further detailed experimental characterization is recommended to build a comprehensive profile.

References

- 1. Sodium 4-acetamidobenzene-1-sulfinate | C8H8NNaO3S | CID 23666794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15898-43-8 CAS MSDS (4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT | 15898-43-8 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sodium 4-Acetamidobenzenesulfinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate is an organic salt with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for process design, formulation development, and reaction optimization. This technical guide addresses the solubility of this compound.

A comprehensive search of scientific literature and chemical databases reveals a lack of readily available quantitative solubility data for this compound in a wide range of organic solvents. Therefore, this guide focuses on providing detailed experimental protocols for determining the solubility of this compound, empowering researchers to generate the necessary data in their own laboratories. The methodologies described are standard, well-established techniques for solubility determination of organic salts and related compounds.

Experimental Protocols for Solubility Determination

The equilibrium or thermodynamic solubility of a compound in a specific solvent at a given temperature is a fundamental physicochemical property. The most common and reliable methods for its determination are the shake-flask method and the gravimetric method.

Summary of Experimental Methodologies

The following table provides a structured overview of the key experimental protocols for determining the solubility of this compound.

| Methodology | Principle | Key Apparatus | Analytical Finish | Advantages | Considerations |

| Shake-Flask Method | A surplus of the solid solute is agitated in the solvent for a prolonged period at a constant temperature to achieve equilibrium. The concentration of the solute in the saturated supernatant is then measured.[1][2] | Thermostatic shaker, Vials with screw caps, Syringe filters (e.g., 0.45 µm), Analytical balance, Volumetric flasks. | UV-Vis Spectrophotometry, HPLC, Gravimetric Analysis. | Considered the "gold standard" for equilibrium solubility. High accuracy and reliability.[1] | Can be time-consuming to reach equilibrium (24-72 hours).[1] Requires a sensitive analytical method for concentration measurement. |

| Gravimetric Method | A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.[3][4] | Conical flasks, Analytical balance, Evaporating dish or pre-weighed vials, Hot air oven or vacuum oven, Filtration apparatus. | Direct mass measurement. | Simple, cost-effective, and does not require a chromophore in the solute. High precision if performed carefully.[3] | Requires the solute to be non-volatile and thermally stable at the drying temperature. Can be less accurate for very low solubilities. |

Detailed Experimental Protocols

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining equilibrium solubility.[1]

a. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatic shaker or water bath with agitation

-

Glass vials with airtight caps (e.g., 10-20 mL)

-

Analytical balance

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

b. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached with a saturated solution.[1]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture at a constant speed.[1]

-

Equilibrium Time: Allow the system to equilibrate for a sufficient period, typically ranging from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.[1]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean, tared vial. This step is crucial to remove any undissolved micro-particles.[1]

-

Analysis: Determine the concentration of the solute in the filtered saturated solution using an appropriate analytical method.

c. Analytical Finish: UV-Vis Spectrophotometry

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorption (λmax). Plot a calibration curve of absorbance versus concentration.[5][6]

-

Sample Measurement: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the same λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility of the original saturated solution.[5]

Gravimetric Method

This is a straightforward method for determining solubility that relies on mass measurements.[3][4]

a. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Conical flasks or vials

-

Stirring apparatus (e.g., magnetic stirrer)

-

Analytical balance (4 or 5 decimal places)

-

Evaporating dishes or glass vials (pre-weighed)

-

Hot air oven or vacuum oven

-

Filtration setup

b. Step-by-Step Procedure

-

Saturation: Prepare a saturated solution at a constant temperature as described in the shake-flask method (steps 1-5).

-

Sampling: Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial (Weight 1: W1).[4]

-

Weighing the Solution: Immediately weigh the dish containing the filtrate to determine the total mass of the solution (Weight 2: W2).[4]

-

Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive measurements are identical (Weight 3: W3).[4]

-

Calculation:

-

Mass of solute = W3 - W1

-

Mass of solvent = W2 - W3

-

Solubility can be expressed in various units, such as g/100 g of solvent:

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Experimental Solubility Determination.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Sodium 4-Acetamidobenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermal stability and decomposition profile of Sodium 4-Acetamidobenzenesulfinate. While direct experimental data for this specific compound is limited in publicly accessible literature, this document aggregates information on closely related analogous compounds to project a comprehensive thermal behavior profile. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering a foundational understanding for safe handling, storage, and processing of this and similar aromatic sulfinate compounds. The methodologies for key thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed, along with projected quantitative data and visual representations of experimental workflows.

Introduction

This compound is an organic sodium salt that holds potential significance in various chemical and pharmaceutical applications. An understanding of its thermal properties is paramount for ensuring its stability during manufacturing, formulation, and storage, as well as for predicting its behavior in thermal processing applications. Thermal decomposition can lead to loss of efficacy, the formation of potentially hazardous byproducts, and changes in physical properties. This guide provides a thorough examination of the expected thermal stability and decomposition characteristics of this compound.

Physicochemical Properties

A summary of the known and projected physicochemical properties of this compound is presented in Table 1. The melting point is reported to be high, suggesting significant thermal stability.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Property | This compound | Sodium Benzenesulfinate | Sodium p-Toluenesulfinate |

| Molecular Formula | C₈H₈NNaO₃S | C₆H₅NaO₂S | C₇H₇NaO₂S |

| Molecular Weight | 221.21 g/mol | 164.16 g/mol | 178.18 g/mol |

| Appearance | White to off-white solid (projected) | White crystalline solid | White powder |

| Melting Point | >270 °C | >300 °C | >300 °C |

| Solubility | Slightly soluble in water, methanol, DMSO (projected) | Soluble in water | Soluble in water |

Projected Thermal Stability and Decomposition Profile

Based on the high melting points of analogous aromatic sodium sulfinates, this compound is expected to be a thermally stable compound. Decomposition is anticipated to occur at temperatures significantly above its melting point. The decomposition process is projected to proceed in multiple stages, as outlined below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is projected.

-

Stage 1: Dehydration (if hydrated form is present): If the sample is a hydrate, an initial weight loss corresponding to the loss of water molecules would be observed, likely in the range of 100-150 °C.

-

Stage 2: Initial Decomposition: The primary decomposition is expected to initiate at a high temperature, likely above 300 °C. This stage would involve the fragmentation of the organic moiety.

-

Stage 3: Final Decomposition: Further heating would lead to the complete decomposition of the organic structure, potentially leaving a residue of sodium sulfide or sodium sulfate, depending on the atmosphere.

Table 2: Projected TGA Data for this compound

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (DTG) | Weight Loss (%) |

| 1 (Dehydration - hypothetical) | 110 | 135 | 7.5 (for a monohydrate) |

| 2 (Initial Decomposition) | 320 | 350 | 35 |

| 3 (Final Decomposition) | 450 | 510 | 40 |

| Total Weight Loss | 82.5 | ||

| Final Residue (%) | 17.5 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

-

Endothermic Event (Melting): A sharp endothermic peak is expected corresponding to the melting of the compound, projected to be above 270 °C.

-

Exothermic Events (Decomposition): The decomposition processes are expected to be exothermic, appearing as broad peaks at temperatures higher than the melting point.

Table 3: Projected DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 275 | 280 | 150 (Endothermic) |

| Decomposition 1 | 325 | 360 | -450 (Exothermic) |

| Decomposition 2 | 460 | 520 | -300 (Exothermic) |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen (or air, to study oxidative decomposition) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) should be plotted to determine the temperatures of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (in W/g or mW) versus temperature. Integrate the peaks to determine the enthalpy changes (ΔH) for each thermal event.

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process is depicted in the following diagram.

An In-depth Technical Guide to the Hygroscopic Nature of Sodium 4-Acetamidobenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-Acetamidobenzenesulfinate is a chemical compound noted for its hygroscopic properties, a critical consideration in the pharmaceutical sciences.[1] The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical stability, influencing everything from handling and processing to formulation, packaging, and shelf-life.[2][3] Uncontrolled moisture uptake can lead to degradation of the active pharmaceutical ingredient (API), alter dissolution rates, and compromise the efficacy and safety of the final drug product.

This technical guide provides a comprehensive overview of the methodologies used to characterize the hygroscopic nature of a pharmaceutical solid, using this compound as a case study. While specific quantitative data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that would be employed in a formal investigation.

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3][4] This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). The extent of moisture uptake is influenced by factors such as relative humidity (RH), temperature, and the physicochemical properties of the material itself.

For pharmaceutical solids, hygroscopicity is a critical parameter evaluated during pre-formulation studies.[2][5] The European Pharmacopoeia (Ph. Eur.) provides a classification system for the hygroscopic nature of substances based on the percentage of weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[4]

Experimental Protocols for Hygroscopicity Assessment

A thorough characterization of the hygroscopic nature of this compound would involve a series of well-defined experiments. The following are the most common and relevant methodologies.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is the state-of-the-art method for assessing hygroscopicity. It involves subjecting a small sample of the material to a precisely controlled stream of humidified air or nitrogen while continuously monitoring its mass.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is placed into the sample pan of the GSA/DVS instrument.[3]

-

Drying/Pre-treatment: The sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight. This step is crucial for accurate interpretation of moisture uptake.[4]

-

Sorption/Adsorption Phase: The relative humidity is incrementally increased in pre-defined steps (e.g., from 0% to 90% RH in 10% increments). The sample weight is allowed to equilibrate at each step.

-

Desorption Phase: The relative humidity is then incrementally decreased from the maximum (e.g., 90% RH) back down to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: The change in mass at each RH step is recorded and plotted to generate a sorption-desorption isotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of bound water and other volatile components.[2][6]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The weight loss is recorded as a function of temperature. A significant weight loss at temperatures around 100°C typically corresponds to the loss of water.

Karl Fischer Titration

This is a highly specific method for determining the water content of a sample.[7][8] Unlike gravimetric methods that measure the loss of any volatile component, Karl Fischer titration specifically reacts with water.[6][7]

Experimental Protocol:

-

Sample Preparation: A known mass of this compound is dissolved in a suitable anhydrous solvent.

-

Titration: The sample solution is titrated with a Karl Fischer reagent, which contains iodine. The iodine reacts with water in a 1:1 ratio.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically.

-

Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.

Loss on Drying (LOD)

This is a classical and straightforward method for assessing moisture content.[7][8]

Experimental Protocol:

-

Initial Weighing: A sample of this compound is accurately weighed.

-

Drying: The sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.[8]

-

Final Weighing: The sample is cooled in a desiccator and then re-weighed.[7]

-

Calculation: The percentage of weight loss is calculated and reported as the moisture content. It's important to note that this method measures the loss of all volatile components, not just water.[9]

Data Presentation

The data gathered from the aforementioned experiments should be presented in a clear and structured format to facilitate analysis and comparison.

Table 1: Hygroscopicity Classification (Based on Ph. Eur.)

| Classification | % Weight Gain (at 25°C, 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 2: Representative Data from Gravimetric Sorption Analysis

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.40 |

| 20 | 0.50 | 0.65 |

| 30 | 0.80 | 0.95 |

| 40 | 1.20 | 1.40 |

| 50 | 1.80 | 2.00 |

| 60 | 2.50 | 2.75 |

| 70 | 3.80 | 4.10 |

| 80 | 5.50 | 5.90 |

| 90 | 10.20 | 10.20 |

Table 3: Summary of Water Content Analysis

| Analytical Method | Result (% w/w) | Notes |

| Karl Fischer Titration | 1.5% | Water-specific measurement. |

| Thermogravimetric Analysis | 1.8% | Weight loss observed up to 120°C. |

| Loss on Drying | 1.9% | May include other volatile impurities. |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for assessing hygroscopicity.

Caption: Workflow for Gravimetric Sorption Analysis (GSA/DVS).

Caption: Comparative workflows for TGA, Karl Fischer, and Loss on Drying.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical attribute that must be thoroughly characterized to ensure the development of a stable and effective pharmaceutical product. A systematic approach employing Gravimetric Sorption Analysis, complemented by specific water content determination via Karl Fischer titration and thermal analysis, is recommended.

The data obtained from these studies will inform decisions on:

-

Solid form selection: Choosing the most stable crystalline or amorphous form.

-

Excipient compatibility: Ensuring that excipients do not exacerbate moisture-related stability issues.

-

Manufacturing processes: Defining appropriate environmental controls (humidity) during production.

-

Packaging selection: Selecting packaging materials with adequate moisture barrier properties.

-

Storage conditions: Establishing recommended storage conditions to ensure product quality throughout its shelf life.

By following the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with the hygroscopic nature of this compound and other pharmaceutical solids.

References

- 1. 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT | 15898-43-8 [chemicalbook.com]

- 2. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. alfachemic.com [alfachemic.com]

- 6. mt.com [mt.com]

- 7. Moisture analysis - Wikipedia [en.wikipedia.org]

- 8. Moisture_analysis [chemeurope.com]

- 9. Moisture content of solids and liquids - NPL [npl.co.uk]

An In-depth Technical Guide on the Discovery and History of p-Acetamidobenzenesulfinic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-acetamidobenzenesulfinic acid sodium salt, a key intermediate in organic synthesis. The document details its discovery and historical context, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide illustrates the synthetic pathways through clear diagrams and discusses its primary application in the preparation of cyanine dyes. This resource is intended to be a valuable tool for researchers and professionals in the fields of chemistry and drug development, providing a consolidated source of technical information.

Introduction

p-Acetamidobenzenesulfinic acid sodium salt, with the chemical formula C₈H₈NNaO₃S, is an organic compound that has found utility primarily as a precursor in the synthesis of more complex molecules, notably cyanine dyes.[1] It is a white to off-white crystalline powder that is soluble in water, a property enhanced by its sodium salt form which also contributes to its stability.[1] The molecule is characterized by the presence of an acetamido group and a sulfinic acid group, which are key to its reactivity.[1] While its direct biological activity is not extensively documented, its role as a synthetic building block makes it a compound of interest in various chemical and pharmaceutical research and development endeavors.

Discovery and Historical Context

A significant early reference to the synthesis of the corresponding acid, p-acetaminobenzenesulfinic acid, appears in a 1925 publication in Organic Syntheses by S. Smiles and J. Stewart.[2] Their work on p-acetaminobenzenesulfonyl chloride mentions its use in the preparation of p-acetaminobenzenesulfinic acid, indicating that the conversion of the sulfonyl chloride to the sulfinic acid was an established procedure at that time.[2] This places the origins of this compound within the broader historical context of the exploration of aromatic sulfur compounds, which would eventually lead to the groundbreaking discovery of sulfa drugs.

The general method for preparing sulfinic acids from sulfonyl chlorides was known, and the synthesis of the sodium salt would have been a straightforward subsequent step. The primary historical application that emerges for this compound is its use as an intermediate in the manufacture of dyes.[3]

Physicochemical Properties

A summary of the known physical and chemical properties of p-acetamidobenzenesulfinic acid sodium salt is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₈NNaO₃S | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| CAS Number | 15898-43-8 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | >270 °C | [3] |

| Stability | The sodium salt form enhances stability. | [1] |

Table 1: Physicochemical Properties of p-Acetamidobenzenesulfinic Acid Sodium Salt

Experimental Protocols

The synthesis of p-acetamidobenzenesulfinic acid sodium salt is typically achieved in a two-step process from the readily available starting material, acetanilide. The first step involves the chlorosulfonation of acetanilide to produce p-acetamidobenzenesulfonyl chloride. The subsequent step is the reduction of the sulfonyl chloride to the desired sodium sulfinate.

Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

This procedure is adapted from established methods and is a crucial first step in obtaining the precursor for the target compound.

Experimental Workflow for the Synthesis of p-Acetamidobenzenesulfonyl Chloride

Caption: Workflow for the synthesis of p-acetamidobenzenesulfonyl chloride.

Materials:

-

Acetanilide

-

Chlorosulfonic Acid

-

Ammonium Sulfate (catalyst)

Procedure:

-

In a reaction vessel, add acetanilide (1.50 mol) and ammonium sulfate (6.0 g).

-

Cool the mixture to 0-5 °C.

-

Slowly add chlorosulfonic acid (1.8 mol) while maintaining the temperature between 0-5 °C.

-

After the addition is complete, heat the reaction mixture to 35-45 °C and stir for 2 hours. Hydrogen chloride gas will be evolved during this time.

-

Upon completion of the reaction, cool the mixture and filter the solid product.

-

The resulting white solid is p-acetamidobenzenesulfonyl chloride.

Quantitative Data for Synthesis of p-Acetamidobenzenesulfonyl Chloride:

| Reactant | Molar Ratio (Acetanilide:Chlorosulfonic Acid) | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetanilide, Chlorosulfonic Acid | 1:1.2 | Ammonium Sulfate | 35-45 | 2 | 98.8 | [4] |

| Acetanilide, Chlorosulfonic Acid | 1:1 | Ammonium Sulfate | 40-50 | 2 | 99.2 | [4] |

| Acetanilide, Chlorosulfonic Acid | 1:6 | None specified | 48 | 8 | 82.5 | [4] |

Table 2: Reaction Conditions and Yields for the Synthesis of p-Acetamidobenzenesulfonyl Chloride

Synthesis of p-Acetamidobenzenesulfinic Acid Sodium Salt from p-Acetamidobenzenesulfonyl Chloride

This protocol describes a general method for the reduction of arylsulfonyl chlorides to their corresponding sodium sulfinates.

Experimental Workflow for the Synthesis of Sodium Arylsulfinates

Caption: General workflow for the synthesis of sodium arylsulfinates.

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

Sodium sulfite

-

Sodium bicarbonate

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve sodium sulfite (20 mmol, 2 equiv) and sodium bicarbonate (20 mmol, 2 equiv) in distilled water (10 mL).

-

Add the corresponding aryl sulfonyl chloride (in this case, p-acetamidobenzenesulfonyl chloride, 10 mmol, 1 equiv) to the solution.

-

Stir the reaction mixture for 4 hours at 80 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water in vacuo.

-

Add 25 mL of ethanol to the resulting white residue and filter the heterogeneous solution.

-

Concentrate the filtrate under reduced pressure to obtain the desired sodium aryl sulfinate as a white crystalline powder.

Applications in Synthesis

The primary documented application of p-acetamidobenzenesulfinic acid sodium salt is as a reactant in the synthesis of cyanine dyes.[3] Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. The length of the polymethine chain determines the absorption and emission properties of the dye.

While the precise mechanism of how p-acetamidobenzenesulfinic acid sodium salt is utilized in this context is not detailed in the available literature, it is likely that the sulfinate group acts as a leaving group in a condensation reaction to form the polymethine chain of the cyanine dye.

Logical Relationship in Cyanine Dye Synthesis

Caption: Proposed role of p-acetamidobenzenesulfinic acid sodium salt in cyanine dye synthesis.

Conclusion

p-Acetamidobenzenesulfinic acid sodium salt is a valuable chemical intermediate with a history rooted in the early advancements of organic sulfur chemistry. While its direct applications are specialized, its role in the synthesis of important classes of compounds like cyanine dyes underscores its significance. This technical guide has provided a consolidated resource on its discovery, properties, and synthesis, offering detailed protocols and quantitative data to aid researchers and professionals in their work. Further investigation into its potential biological activities and broader synthetic applications may reveal new avenues for this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]

- 4. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 4-Acetamidobenzenesulfinate

Disclaimer: As of December 2025, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the crystal structure of sodium 4-acetamidobenzenesulfinate could not be located in the scientific literature or crystallographic databases. Consequently, this document serves as a technical guide and template for the analysis of its crystal structure. To illustrate the data presentation and interpretation, crystallographic data from a closely related and structurally relevant molecule, acetanilide (C₈H₉NO) , will be used as a proxy. All quantitative data presented herein should be understood as illustrative examples.

Introduction

This compound is an organic salt with potential applications in chemical synthesis and pharmaceutical development. Understanding its three-dimensional atomic arrangement is crucial for elucidating its physicochemical properties, stability, and potential biological activity. X-ray crystallography remains the definitive method for determining the crystal structure of solid-state materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the typical experimental and computational workflow for such an analysis and presents data in a structured format that would be expected in a comprehensive study.

Data Presentation: An Illustrative Example

The following tables summarize the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction study. The data provided is for acetanilide , as reported by Brown & Corbridge in Acta Crystallographica (1954).[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (for Acetanilide) |

| Empirical Formula | C₈H₉NO |

| Formula Weight | 135.16 g/mol |

| Temperature | Room Temperature |

| Wavelength | Not Specified |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 19.640 Å |

| b | 9.483 Å |

| c | 7.979 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1485.6 ų |

| Z (molecules per unit cell) | 8 |

| Density (calculated) | 1.208 g/cm³ |

Table 2: Selected Bond Lengths and Angles

This table would typically list all unique bond lengths and angles. Below are a few illustrative examples for the acetanilide molecule.

| Bond | Length (Å) | Angle | Degrees (°) |

| C(7)-N | 1.32 | C(1)-N-C(7) | 126 |

| C(7)-O | 1.24 | N-C(7)-O | 124 |

| C(1)-N | 1.43 | N-C(7)-C(8) | 115 |

| C-C (aromatic mean) | 1.39 | C(7)-N-H...O | - |

| N-H...O (Hydrogen Bond) | 2.97 | - | - |

Experimental Protocols

A complete crystal structure determination involves several key steps, from crystal growth to data analysis and structure validation.

Crystal Growth

Single crystals of sufficient size and quality are paramount for X-ray diffraction analysis. For a compound like this compound, which is a salt, suitable crystals would typically be grown from a supersaturated aqueous solution. A common method is slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days or weeks, leading to the formation of well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays.

-

Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. These are recorded by a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.

-

Data Integration and Scaling: The intensities of all the diffraction spots are measured and scaled.

Structure Solution and Refinement

-

Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences of certain reflections, the space group of the crystal is determined.

-

Structure Solution: The integrated diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).

Visualization

Experimental Workflow

Fundamental Relationships in X-ray Crystallography

References

Quantum Chemical Calculations for Sodium 4-Acetamidobenzenesulfinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of sodium 4-acetamidobenzenesulfinate, a molecule of interest in medicinal chemistry and drug development. By leveraging computational methods, researchers can gain deep insights into the molecular structure, stability, and electronic properties of this compound, which are crucial for understanding its mechanism of action and for the rational design of new therapeutic agents.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery. These methods allow for the detailed examination of molecular properties that may be difficult or impossible to measure experimentally. For a molecule like this compound, computational studies can elucidate its three-dimensional structure, vibrational modes, and electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for predicting reactivity, intermolecular interactions, and potential biological activity.

Methodologies: A Practical Protocol

While specific computational studies on this compound are not extensively reported in publicly available literature, a standard protocol for performing such calculations can be outlined based on established methodologies for similar sulfonamide derivatives.

Computational Details: A Representative Protocol

A typical computational study of this compound would involve the following steps:

-

Initial Structure Preparation: The initial 3D structure of the 4-acetamidobenzenesulfinate anion is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

Electronic Property Analysis: Key electronic properties are then calculated. This includes the determination of the HOMO and LUMO energies, which are crucial for understanding the molecule's electronic transitions and reactivity. The molecular electrostatic potential (MEP) is also mapped to identify regions of positive and negative electrostatic potential, which are important for predicting intermolecular interactions.

Data Presentation: Illustrative Computational Results

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound. Note: The values presented here are illustrative placeholders and are intended to represent the format of the expected results.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C1-C2 | 1.39 Å | |

| C-S | 1.78 Å | |

| S-O1 | 1.50 Å | |

| S-O2 | 1.50 Å | |

| N-C(acetyl) | 1.36 Å | |

| C(acetyl)=O | 1.24 Å | |

| Bond Angles | ||

| C2-C1-C6 | 120.0° | |

| C1-S-O1 | 108.5° | |

| O1-S-O2 | 115.0° | |

| C4-N-H | 118.0° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C=O) | 1680 | Carbonyl stretching |

| νas(SO₂) | 1150 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1050 | Symmetric SO₂ stretching |

| γ(C-H) | 830 | Aromatic C-H out-of-plane bending |

Table 3: Key Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 4.2 D |

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive approach to characterizing the fundamental properties of this compound. The insights gained from these computational studies, including detailed structural parameters, vibrational spectra, and electronic properties, are invaluable for understanding its chemical behavior and for guiding the development of new and improved drug candidates. For researchers in the pharmaceutical sciences, embracing these computational methodologies is key to accelerating the drug discovery and development pipeline.

Sodium 4-Acetamidobenzenesulfinate: A Technical Guide to its Toxicological and Safety Profile

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety information for Sodium 4-Acetamidobenzenesulfinate. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific experimental toxicology data for this compound. Therefore, this guide also incorporates data from structurally related compounds to provide a predictive toxicological assessment based on structure-activity relationships (SAR).

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15898-43-8 | [2][3] |

| Molecular Formula | C₈H₈NNaO₃S·2H₂O | [2] |

| Molecular Weight | 221.21 g/mol (anhydrous) | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water. |

Predictive Toxicological Profile

Due to the absence of specific studies on this compound, the following sections provide a summary of potential toxicological endpoints based on the known effects of structurally related compounds.

Table 2: Predictive Summary of Toxicological Endpoints

| Toxicological Endpoint | Predicted Outcome & Rationale |

| Acute Oral Toxicity | Low. Structurally related compounds like sodium benzenesulfinate exhibit low acute oral toxicity. |

| Dermal Toxicity | Low. No specific data is available, but related compounds are not typically associated with significant dermal toxicity. |

| Skin Irritation/Corrosion | Unlikely to be a significant irritant. Safety data sheets for the compound and its analogues do not indicate skin irritation potential. |

| Eye Irritation | Potential for mild irritation. As with many powdered substances, direct contact may cause mechanical irritation. |

| Skin Sensitization | Low potential. While some sulfonamides can be associated with hypersensitivity, there is no direct evidence for this compound. |

| Genotoxicity/Mutagenicity | Potential for genotoxicity should be investigated. Aniline, a potential metabolite, and some of its derivatives have shown genotoxic potential in various assays.[4][5][6] |

| Carcinogenicity | Data lacking. The carcinogenic potential is unknown. Long-term studies would be required for an assessment. |

| Reproductive/Developmental Toxicity | Data lacking. No information is available on the potential effects on reproduction or development. |

Potential Metabolic Pathways and Toxicological Mechanisms

The toxicological profile of this compound is likely influenced by its metabolism. Based on its structure, two primary metabolic pathways can be hypothesized:

-

Hydrolysis of the acetamido group: This would release 4-aminobenzenesulfinic acid and acetic acid. The 4-aminobenzenesulfinic acid could be further metabolized.

-

Metabolism of the aniline moiety: If the compound is metabolized to aniline, this could lead to the formation of reactive metabolites. The N-oxidation of aniline to form N-hydroxylamines is a known pathway that can lead to methemoglobinemia and genotoxicity.

The following diagram illustrates a potential metabolic pathway for this compound.

References

- 1. chemos.de [chemos.de]

- 2. fishersci.at [fishersci.at]

- 3. 15898-43-8|4-乙酰氨基苯亚磺酸钠 二水合物|this compound Dihydrate|MFCD04113633-范德生物科技公司 [bio-fount.com]

- 4. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium 4-Acetamidobenzenesulfinate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Sodium 4-Acetamidobenzenesulfinate as a versatile sulfonylating agent in palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed to facilitate the synthesis of aryl sulfones, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. This compound serves as a readily available, stable, and easy-to-handle sulfonyl source. Its application in palladium-catalyzed reactions enables the synthesis of a diverse range of diaryl and alkyl-aryl sulfones, often with high yields and excellent functional group tolerance. The acetamido group provides a handle for further functionalization, making it a valuable building block in multi-step syntheses.

The general transformation involves the coupling of an aryl, heteroaryl, or vinyl halide/pseudohalide with this compound in the presence of a palladium catalyst, a suitable ligand, and a base. This process, often referred to as a desulfinative cross-coupling, proceeds via the extrusion of sulfur dioxide.

Key Applications

-

Synthesis of Diaryl Sulfones: A primary application is the coupling of aryl halides with this compound to form diaryl sulfones. This is particularly relevant in the synthesis of pharmaceutical intermediates and final drug substances.

-

Synthesis of Alkyl-Aryl Sulfones: The reaction can be adapted for the coupling of alkyl halides to introduce the 4-acetamidophenylsulfonyl moiety.

-

Late-Stage Functionalization: The mild reaction conditions often associated with palladium catalysis allow for the late-stage introduction of the sulfonyl group into complex molecules, a valuable strategy in drug discovery.

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the palladium-catalyzed sulfonylation using sodium sulfinates, which can be adapted for this compound.

Table 1: Optimization of Reaction Conditions for the Coupling of an Aryl Halide with a Sodium Sulfinate

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 92 |

| 3 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | DMF | 120 | 24 | 75 |

| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (1.5) | Toluene | 120 | 18 | 88[1] |

| 5 | Pd(OAc)₂ (10) | PtBu₂Me·HBF₄ (20) | K₂CO₃ (2.5) | DMSO | 120 | 18 | 90[2] |

Table 2: Substrate Scope for Palladium-Catalyzed Sulfonylation

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-4'-acetamidodiphenyl sulfone | 95 |

| 2 | 3-Bromopyridine | 3-(4-Acetamidophenylsulfonyl)pyridine | 88 |

| 3 | 1-Iodonaphthalene | 1-(4-Acetamidophenylsulfonyl)naphthalene | 91 |

| 4 | 4-Chlorotoluene | 4-Methyl-4'-acetamidodiphenyl sulfone | 78 |

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Diaryl Sulfones

This protocol describes a general method for the coupling of an aryl halide with this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

This compound

-

Aryl halide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), this compound (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Add the aryl halide (1.0 mmol, 1.0 equiv).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfone.

Protocol 2: Microwave-Assisted Synthesis of Diaryl Sulfones

Microwave irradiation can significantly reduce reaction times.[3]

Materials:

-

Palladium catalyst (e.g., Xphos-Pd-G2)[3]

-

This compound

-

Aryl bromide

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (10:1)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the palladium catalyst (0.01 mmol, 1 mol%), this compound (1.5 mmol, 1.5 equiv), aryl bromide (1.0 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Add 1,4-dioxane/water (10:1, 3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 30-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of an aryl halide with a sulfinate salt.

Caption: Proposed catalytic cycle for the desulfinative cross-coupling.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of diaryl sulfones.

Caption: General experimental workflow for sulfonylation.

References

- 1. Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Sulfonylation Reactions with Sodium 4-Acetamidobenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Sodium 4-Acetamidobenzenesulfinate in sulfonylation reactions, a key transformation in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities.

Introduction

This compound is a versatile and stable reagent for the synthesis of N-substituted 4-acetamidobenzenesulfonamides.[1] Unlike the more reactive sulfonyl chlorides, sulfinates offer milder reaction conditions and are often more compatible with sensitive functional groups.[2] This protocol details an efficient, metal-free method for the N-sulfonylation of primary and secondary amines using this compound mediated by ammonium iodide (NH₄I).[3]

Reaction Principle and Mechanism

The reaction proceeds via an oxidative amination mechanism. It is proposed that ammonium iodide reacts with this compound to form a sulfonyl iodide intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an amine to furnish the corresponding sulfonamide.[3]

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for NH₄I-mediated sulfonylation.

Experimental Protocols

General Protocol for N-Sulfonylation of Amines

This protocol is adapted from a general method for the preparation of sulfonamides from sodium sulfinates and amines.[3]

Materials:

-

This compound

-

Amine (aliphatic or aromatic, primary or secondary)

-

Ammonium Iodide (NH₄I)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a dry Schlenk tube, add this compound (0.20 mmol, 1.0 equiv.).

-

Add the desired amine (0.30 mmol, 1.5 equiv.) and ammonium iodide (0.20 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (2 mL) to the tube.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated NaCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-substituted 4-acetamidobenzenesulfonamides.

Caption: General experimental workflow for sulfonamide synthesis.

Data Presentation

While specific yield data for reactions using this compound with this protocol are not available in the cited literature, the following table presents representative yields for the synthesis of various sulfonamides from analogous sodium sulfinates and different amines under similar conditions.[3] This provides an expectation of the reaction's scope and efficiency.

| Entry | Sodium Sulfinate | Amine | Product | Yield (%) |

| 1 | Sodium p-toluenesulfinate | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 65 |

| 2 | Sodium p-toluenesulfinate | n-Butylamine | N-butyl-4-methylbenzenesulfonamide | 62 |

| 3 | Sodium p-toluenesulfinate | iso-Butylamine | N-isobutyl-4-methylbenzenesulfonamide | 55 |

| 4 | Sodium p-toluenesulfinate | Pyrrolidine | 1-((4-methylphenyl)sulfonyl)pyrrolidine | 85 |

| 5 | Sodium benzenesulfinate | Piperidine | 1-(phenylsulfonyl)piperidine | 82 |

Applications in Drug Development & Signaling Pathways

Derivatives of N-(4-sulfamoylphenyl)acetamide have been investigated for a range of biological activities, including antimicrobial, antifungal, and as inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[4][5] The sulfonamide scaffold is a cornerstone in medicinal chemistry, and its derivatives often function by inhibiting specific enzymes or receptors, thereby modulating cellular signaling pathways.

For instance, many targeted cancer therapies work by inhibiting protein kinases within signaling pathways that have become overactive. A synthesized sulfonamide derivative could potentially act as an inhibitor of a key protein (e.g., a kinase) in a disease-relevant pathway, such as the Hedgehog-Gli or AKT signaling pathways.[6][7]

The diagram below illustrates a generalized concept of how a sulfonamide-based drug candidate might inhibit a signaling pathway.

Caption: General inhibition of a signaling pathway by a sulfonamide drug.

References

- 1. Sodium 4-acetamidobenzene-1-sulfinate | C8H8NNaO3S | CID 23666794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic inhibition of the SUMO pathway by targeting the SAE1 component via TAK-981 compound impairs growth and chemosensitizes embryonal and alveolar rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium 4-Acetamidobenzenesulfinate as a Reagent for the Synthesis of Aryl Sulfones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of aryl sulfones utilizing sodium 4-acetamidobenzenesulfinate as a key reagent. Aryl sulfones are a significant class of compounds in medicinal chemistry and materials science. The methods outlined below offer versatile and efficient pathways to a variety of substituted aryl sulfones.

Introduction to Aryl Sulfone Synthesis using this compound

This compound is a readily available and stable solid, serving as an excellent precursor for the introduction of the 4-acetamidophenylsulfonyl moiety. This functional group is of interest in drug discovery due to its hydrogen bonding capabilities and metabolic stability. The synthesis of aryl sulfones from this reagent typically involves the formation of a new carbon-sulfur bond. Several robust methods have been developed to achieve this transformation, including copper-catalyzed, nickel-catalyzed, and transition-metal-free cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them suitable for various stages of chemical research and drug development.

Copper-Catalyzed Synthesis of Aryl Sulfones

Copper-catalyzed cross-coupling reactions represent a classical and reliable method for the synthesis of aryl sulfones from sodium sulfinates and aryl halides. The use of a copper catalyst, often in conjunction with a ligand, facilitates the formation of the C-S bond under relatively mild conditions.

Logical Workflow for Copper-Catalyzed Aryl Sulfone Synthesis

Caption: General workflow for the copper-catalyzed synthesis of aryl sulfones.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide

Reaction Scheme:

Ar-X + NaSO₂-C₆H₄-NHAc --(CuI, Ligand, Base)--> Ar-SO₂-C₆H₄-NHAc

-

Ar-X: Aryl halide (e.g., Iodobenzene)

-

NaSO₂-C₆H₄-NHAc: this compound

Reagents and Equipment:

-

This compound (1.2 mmol)

-

Iodobenzene (1.0 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Standard glassware for work-up and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 mmol).

-

Add dimethyl sulfoxide (5 mL) followed by iodobenzene (1.0 mmol).

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-(phenylsulfonyl)phenyl)acetamide.

Characterization of N-(4-(phenylsulfonyl)phenyl)acetamide:

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.01 – 7.90 (m, 4H), 7.73 (d, J = 8.8 Hz, 2H), 7.62 – 7.48 (m, 3H), 7.23 (s, 1H, NH), 2.22 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 142.0, 141.5, 134.9, 133.4, 129.5, 129.4, 127.7, 119.1, 24.8.

Quantitative Data for Copper-Catalyzed Synthesis

| Aryl Halide | Ligand | Temperature (°C) | Yield (%) |

| Iodobenzene | L-proline | 95 | 85-95 |

| 1-Iodo-4-methylbenzene | L-proline | 95 | 88 |

| 1-Iodo-4-methoxybenzene | L-proline | 95 | 92 |

| 1-Bromo-4-chlorobenzene | L-proline | 110 | 75 |

Nickel-Catalyzed/Photoredox Synthesis of Aryl Sulfones

A modern and efficient approach for the synthesis of aryl sulfones involves a dual catalytic system of nickel and a photoredox catalyst. This method proceeds under mild conditions, often at room temperature, and demonstrates excellent functional group tolerance.

Proposed Catalytic Cycle for Nickel/Photoredox Sulfonylation

Caption: A plausible catalytic cycle for the Nickel/Photoredox synthesis of aryl sulfones.

Experimental Protocol: Nickel/Photoredox Synthesis of N-(4-((4-cyanophenyl)sulfonyl)phenyl)acetamide

Reaction Scheme:

4-Bromobenzonitrile + NaSO₂-C₆H₄-NHAc --(NiCl₂·glyme, Photocatalyst, Ligand, Light)--> NC-C₆H₄-SO₂-C₆H₄-NHAc

Reagents and Equipment:

-

This compound (0.2 mmol)

-

4-Bromobenzonitrile (0.1 mmol)

-

NiCl₂·glyme (10 mol%)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic photocatalyst) (1 mol%)

-

Dimethylformamide (DMF), degassed (1.0 mL)

-

Quartz reaction tube or vial

-

Magnetic stirrer

-

Blue LED light source (e.g., 26 W)

-

Standard glassware for work-up and purification

Procedure:

-

In a quartz reaction tube, combine this compound (0.2 mmol), 4-bromobenzonitrile (0.1 mmol), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and the photocatalyst (1 mol%).

-

Add degassed DMF (1.0 mL) under an inert atmosphere.

-

Seal the tube and place it in front of a blue LED light source with stirring.

-

Irradiate the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfone.

Quantitative Data for Nickel/Photoredox Synthesis

| Aryl Halide | Photocatalyst | Ligand | Yield (%) |

| 4-Bromobenzonitrile | Ir-based | dtbbpy | 70-85 |

| 4-Bromoacetophenone | Ir-based | dtbbpy | 80 |

| Methyl 4-bromobenzoate | Ir-based | dtbbpy | 75 |

| 3-Bromopyridine | Ir-based | dtbbpy | 65 |

Transition-Metal-Free Synthesis of Aryl Sulfones

The reaction of sodium sulfinates with diaryliodonium salts provides an efficient transition-metal-free pathway to diaryl sulfones. This method is characterized by mild reaction conditions and a broad substrate scope.

Reaction Mechanism for Transition-Metal-Free Synthesis

Caption: Simplified mechanism for the transition-metal-free synthesis of aryl sulfones.

Experimental Protocol: Transition-Metal-Free Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide

Reaction Scheme:

(C₆H₅)₂I⁺OTf⁻ + NaSO₂-C₆H₄-NHAc --(Solvent, Heat)--> C₆H₅-SO₂-C₆H₄-NHAc

Reagents and Equipment:

-

This compound (0.5 mmol)

-

Diphenyliodonium triflate (0.55 mmol)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (1.0 mL)

-

Dry Schlenk flask

-

Magnetic stirrer and heating block

-

Standard glassware for work-up and purification

Procedure:

-

To a dry Schlenk flask, add this compound (0.5 mmol) and diphenyliodonium triflate (0.55 mmol).

-

Add NMP or DMF (1.0 mL) under an inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (cyclohexane/ethyl acetate gradient) to obtain the pure diaryl sulfone.[1]

Quantitative Data for Transition-Metal-Free Synthesis

| Diaryliodonium Salt | Solvent | Temperature (°C) | Yield (%) |

| Diphenyliodonium triflate | DMF | 90 | 90-96 |

| Bis(4-methylphenyl)iodonium triflate | DMF | 90 | 92 |

| Bis(4-bromophenyl)iodonium triflate | NMP | 90 | 61 |

| Bis(4-fluorophenyl)iodonium triflate | DMF | 90 | 83 |

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols for Sodium 4-Acetamidobenzenesulfinate in Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-acetamidobenzenesulfinate is a versatile and stable crystalline solid that serves as a valuable precursor for the generation of sulfonyl radicals. These radicals are highly reactive intermediates that can participate in a wide array of chemical transformations, making them a powerful tool in organic synthesis. The resulting organosulfur compounds, particularly sulfones and sulfonamides, are prominent structural motifs in numerous pharmaceuticals and agrochemicals due to their significant biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in two key types of radical reactions: the synthesis of vinyl sulfones through radical addition to alkenes and the preparation of sulfonamides via radical amination.

Core Concepts: Generation of the 4-Acetamidobenzenesulfonyl Radical